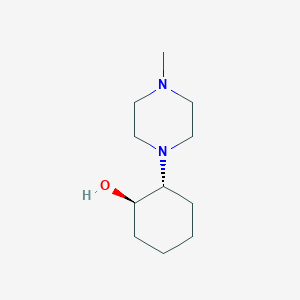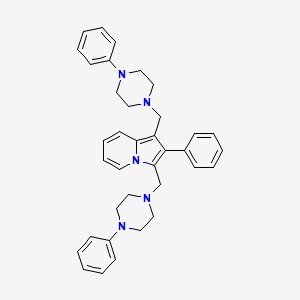
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- is a complex heterocyclic compound known for its unique chemical structure and potential applications in various fields. This compound features an indolizine core substituted with phenyl and piperazinyl groups, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of indolizine derivatives with phenyl-substituted piperazines under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indolizine compounds.
Applications De Recherche Scientifique
Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It finds use in developing new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism by which Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic or diagnostic applications. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indolizine derivatives and phenyl-substituted piperazines. These compounds share structural features but differ in their specific substituents and functional groups.
Uniqueness
What sets Indolizine, 1,3-bis((4-phenyl-1-piperazinyl)methyl)-2-phenyl- apart is its combination of an indolizine core with phenyl and piperazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
58892-68-5 |
|---|---|
Formule moléculaire |
C36H39N5 |
Poids moléculaire |
541.7 g/mol |
Nom IUPAC |
2-phenyl-1,3-bis[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C36H39N5/c1-4-12-30(13-5-1)36-33(28-37-20-24-39(25-21-37)31-14-6-2-7-15-31)34-18-10-11-19-41(34)35(36)29-38-22-26-40(27-23-38)32-16-8-3-9-17-32/h1-19H,20-29H2 |
Clé InChI |
FTBAFQHFYPBQJB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=C3C=CC=CN3C(=C2C4=CC=CC=C4)CN5CCN(CC5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
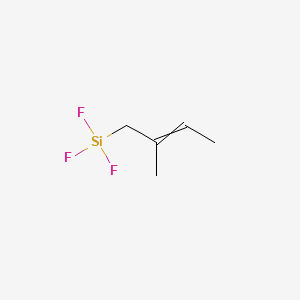
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)

![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)

![Furo[3,2-e]benzothiazole (9CI)](/img/structure/B13813482.png)
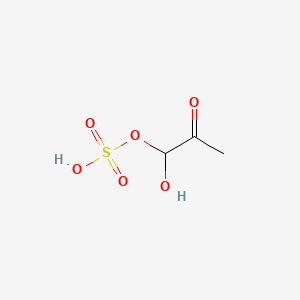
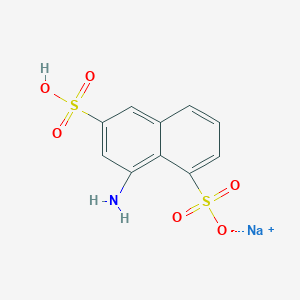
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
![4,8-Dihydroxy-5-methoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-1-prop-2-enylbicyclo[3.2.1]octan-3-one](/img/structure/B13813504.png)

